
3-Cyclopropoxy-5-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-fluorobenzaldehyde is an organic compound with the molecular formula C10H9FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropoxy group at the third position and a fluorine atom at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction, where a precursor such as 3-cyclopropoxybenzaldehyde is reacted with a fluorinating agent to introduce the fluorine atom at the desired position . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-5-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: 3-Cyclopropoxy-5-fluorobenzoic acid.
Reduction: 3-Cyclopropoxy-5-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropoxy and fluorine substituents can influence the compound’s binding affinity and specificity for its molecular targets, potentially affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorobenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxybenzaldehyde: Lacks the fluorine atom, affecting its reactivity and potential biological activity.
4-Fluorobenzaldehyde: Fluorine atom is at a different position, altering its chemical properties and reactivity.
Uniqueness
3-Cyclopropoxy-5-fluorobenzaldehyde is unique due to the combination of the cyclopropoxy and fluorine substituents, which can significantly influence its chemical reactivity and potential applications. The presence of both groups can enhance its stability and specificity in various reactions and interactions, making it a valuable compound in research and industry.
Propiedades
Número CAS |
1243401-13-9 |
|---|---|
Fórmula molecular |
C10H9FO2 |
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-fluorobenzaldehyde |
InChI |
InChI=1S/C10H9FO2/c11-8-3-7(6-12)4-10(5-8)13-9-1-2-9/h3-6,9H,1-2H2 |
Clave InChI |
JGBLYRUBWXGOJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC(=CC(=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



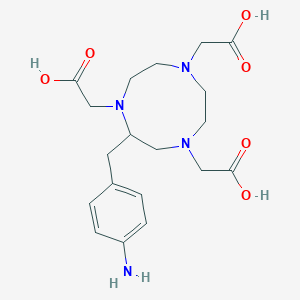
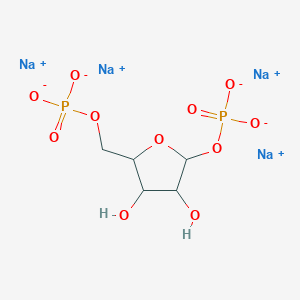

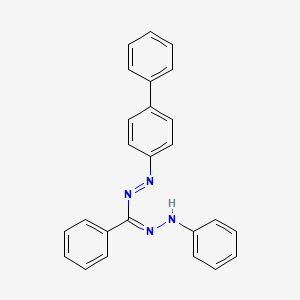

![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)

![trisodium;2-[5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12321764.png)
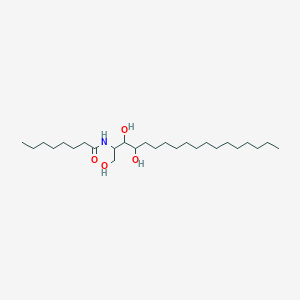
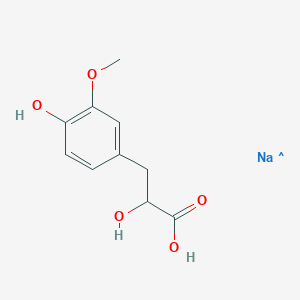
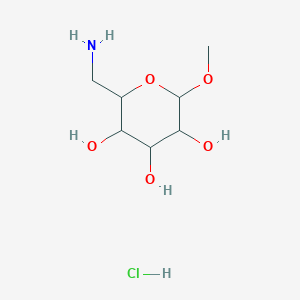
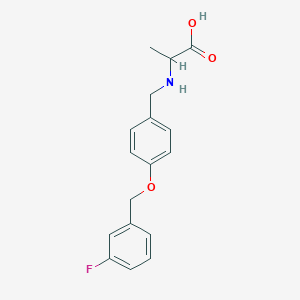
![calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)
